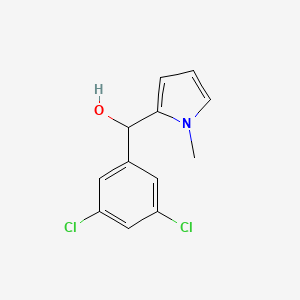
11-Formylundeca-4,8-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Formylundeca-4,8-dienoic acid is an organic compound with the molecular formula C12H18O3. It is a dienoic acid, meaning it contains two double bonds within its carbon chain. This compound is known for its unique structure, which includes a formyl group (–CHO) attached to the 11th carbon of the undeca-4,8-dienoic acid chain. The presence of both double bonds and a formyl group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Formylundeca-4,8-dienoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as an undecenoic acid derivative.
Formylation: The formyl group is introduced using a formylating agent like formic acid or formic anhydride under acidic conditions.
Diene Formation: The double bonds are introduced through a series of elimination reactions, often using strong bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing metal catalysts to facilitate the formylation and diene formation steps.
Continuous Flow Reactors: Employing continuous flow chemistry to enhance reaction efficiency and yield.
Purification: The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
11-Formylundeca-4,8-dienoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds can participate in electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), Hydrogen halides (HCl, HBr)
Major Products
Oxidation: 11-Carboxyundeca-4,8-dienoic acid
Reduction: 11-Hydroxyundeca-4,8-dienoic acid
Substitution: Halogenated derivatives of undeca-4,8-dienoic acid
Scientific Research Applications
11-Formylundeca-4,8-dienoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving dienoic acids and formyl groups.
Medicine: Research into its potential as an intermediate in the synthesis of bioactive compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 11-Formylundeca-4,8-dienoic acid involves its interaction with various molecular targets:
Formyl Group Reactions: The formyl group can undergo nucleophilic addition reactions, forming intermediates that participate in further chemical transformations.
Diene Reactions: The double bonds can engage in cycloaddition reactions, such as Diels-Alder reactions, leading to the formation of cyclic compounds.
Pathways: The compound can be metabolized by enzymes that recognize dienoic acids, leading to the formation of biologically active metabolites.
Comparison with Similar Compounds
Similar Compounds
Sorbic Acid: A dienoic acid with antimicrobial properties, commonly used as a food preservative.
Linoleic Acid: An essential fatty acid with two double bonds, important in human nutrition.
Azelaic Acid: A dicarboxylic acid used in skincare products for its anti-inflammatory properties.
Uniqueness
11-Formylundeca-4,8-dienoic acid is unique due to the presence of both a formyl group and two double bonds, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
55348-86-2 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(4E,8E)-12-oxododeca-4,8-dienoic acid |
InChI |
InChI=1S/C12H18O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h3-6,11H,1-2,7-10H2,(H,14,15)/b5-3+,6-4+ |
InChI Key |
SSFYNRWKIMUJHG-GGWOSOGESA-N |
Isomeric SMILES |
C(C/C=C/CCC(=O)O)/C=C/CCC=O |
Canonical SMILES |
C(CC=CCCC(=O)O)C=CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


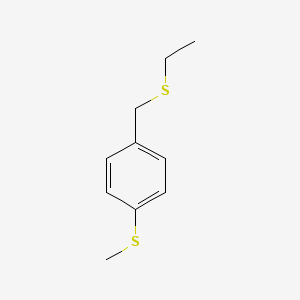

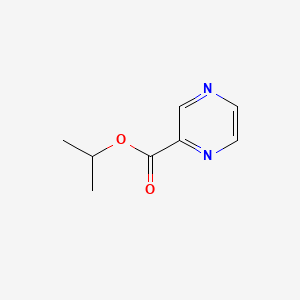
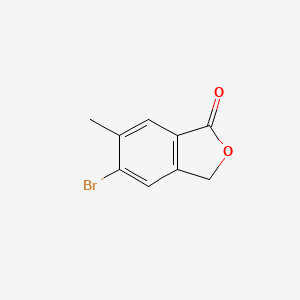

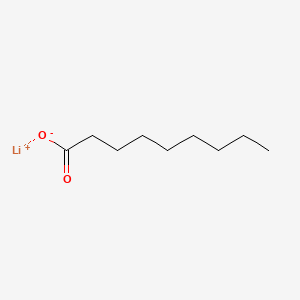
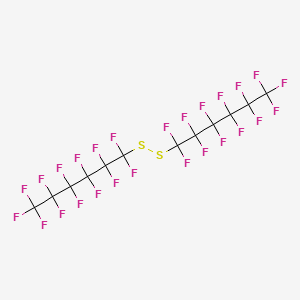

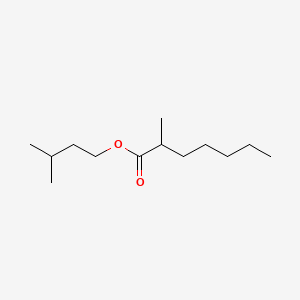
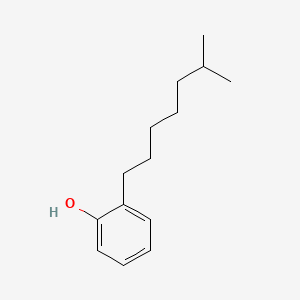
![5H-Benzocycloheptene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12645086.png)

